Cas no 2228138-79-0 ((6-chloro-1H-indol-3-yl)methanesulfonyl fluoride)

(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
- 2228138-79-0
- EN300-1989235
-
- インチ: 1S/C9H7ClFNO2S/c10-7-1-2-8-6(5-15(11,13)14)4-12-9(8)3-7/h1-4,12H,5H2
- InChIKey: ONKBQVYZXZQQFK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2CS(=O)(=O)F
計算された属性
- 精确分子量: 246.9870055g/mol
- 同位素质量: 246.9870055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 330
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 58.3Ų
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989235-0.5g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1989235-2.5g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1989235-5.0g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1989235-10.0g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1989235-0.25g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1989235-1.0g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 1g |
$1414.0 | 2023-05-26 | ||
Enamine | EN300-1989235-0.1g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1989235-5g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1989235-0.05g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1989235-1g |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride |
2228138-79-0 | 1g |
$1414.0 | 2023-09-16 |
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(6-chloro-1H-indol-3-yl)methanesulfonyl fluorideに関する追加情報
Compound CAS No. 2228138-79-0: (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
The compound with CAS No. 2228138-79-0, commonly referred to as (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines an indole ring with a methanesulfonyl fluoride group. The indole moiety, a heterocyclic aromatic structure, is a key feature in many bioactive compounds, while the methanesulfonyl fluoride group introduces reactivity and functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride, allowing researchers to explore its potential applications in drug discovery and chemical catalysis. The presence of the chlorine substituent at the 6-position of the indole ring imparts additional electronic and steric effects, which can be leveraged to modulate the compound's reactivity and selectivity. This makes it an attractive candidate for designing novel bioactive agents with specific pharmacological profiles.
One of the most promising applications of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride lies in its use as a precursor for constructing complex molecular architectures. The methanesulfonyl fluoride group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the development of advanced materials, such as polymerizable monomers and crosslinkable resins, which exhibit enhanced mechanical and thermal stability.
In the context of medicinal chemistry, this compound has shown potential as a lead molecule for designing inhibitors targeting specific enzymes or receptors. For instance, studies have demonstrated that derivatives of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride can modulate the activity of kinases, which are critical in various cellular signaling pathways. These findings underscore its role in drug discovery efforts aimed at treating conditions such as cancer and inflammatory diseases.
The synthesis of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The use of transition metal catalysts has significantly improved the efficiency and yield of key steps in its preparation, making it more accessible for large-scale production and research purposes.
From an environmental standpoint, researchers have also investigated the biodegradation pathways of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride to assess its potential impact on ecosystems. Initial studies suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms, reducing its persistence in the environment.
In conclusion, (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride represents a versatile building block with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advances in synthetic and analytical techniques, position it as a valuable tool for advancing both academic research and industrial innovation.
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